5-[4-(Benzyloxy)phenyl]-3-methylisoxazole
Description
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole (C₁₇H₁₅NO₂, MW: 265.31 g/mol) is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3 and a 4-(benzyloxy)phenyl group at position 3.
Pharmacological Relevance: Isoxazole derivatives are known for diverse bioactivities, including anti-inflammatory, antimicrobial, and neuroleptic effects.
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-methyl-5-(4-phenylmethoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NO2/c1-13-11-17(20-18-13)15-7-9-16(10-8-15)19-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
InChI Key |
YTGNFYOAJRFBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)phenyl]-3-methylisoxazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of methyl 4-(benzyloxy)benzoate.
Formation of Isoxazole Ring: The key step involves the formation of the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Scientific Research Applications
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-3-methylisoxazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and reported properties:
Key Comparative Insights
Lipophilicity and Bioavailability: The benzyloxy group in the target compound increases lipophilicity compared to analogs like 5-amino-3-(4-methylphenyl)isoxazole, which has a polar amino group. This difference may influence blood-brain barrier penetration, making the target compound more suitable for CNS-targeted therapies . The sulfonyl group in 5-[(benzylsulfonyl)methyl]-3-(4-Cl-Ph)isoxazole adds polarity and metabolic resistance, contrasting with the benzyloxy group’s balance of lipophilicity and steric bulk .
Synthetic Accessibility: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is synthesized via straightforward cyclization, while the target compound likely requires multi-step functionalization (e.g., O-benzylation of phenolic intermediates) .
Biological Activity Trends :
- Planar isoxazole rings (e.g., in benzoxazole derivatives) are critical for binding to neurological targets like sodium channels, as seen in zonisamide .
- Anti-convulsant activity in ethyl 5-methyl-3-phenylisoxazole-4-carboxylate suggests that electron-withdrawing groups (e.g., esters) at position 4 enhance such effects, whereas the target compound’s benzyloxy group may shift activity toward anti-inflammatory or antimicrobial pathways .
Structural Stability :
- The planarity of the isoxazole ring in 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole is maintained despite bulky substituents, a feature likely shared with the target compound due to similar aromatic stabilization .
Biological Activity
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, along with a methyl group on the isoxazole moiety. This unique structure contributes to its biological activity by enhancing binding affinities to various molecular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with specific enzymes and receptors, modulating their activity. For instance, studies indicate that the benzyloxy group enhances hydrophobic interactions with target proteins, facilitating stronger binding and increased efficacy.
- Hydrogen Bonding : The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for stabilizing enzyme-substrate complexes and influencing biological responses.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Anti-inflammatory Properties : Research indicates that derivatives of isoxazole compounds exhibit significant anti-inflammatory effects. The structural features of this compound may enhance its potential in this area .
- Anticancer Potential : Preliminary studies suggest that this compound may also have anticancer properties, possibly through the inhibition of specific pathways involved in tumor growth and proliferation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Inhibition of Monoamine Oxidase B (MAO B) :
- A study identified potent inhibitors derived from similar structures that selectively inhibit MAO B. One such derivative exhibited an IC50 value as low as 1.4 nM, demonstrating significant selectivity over MAO A. This suggests that modifications on the phenyl ring can lead to enhanced inhibitory effects on MAO B .
- Structure-Activity Relationship (SAR) Studies :
- SAR studies on substituted phenyl analogues revealed that specific substitutions significantly enhance biological activity against human rhinovirus serotypes. The correlation between lipophilicity and biological efficacy indicates that optimizing these properties could improve therapeutic outcomes .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | Lacks benzyloxy group | Moderate anti-inflammatory |
| Ethyl 3-[3,4-Bis(benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate | C27H25NO5 | Additional benzyloxy groups | Enhanced anticancer activity |
| 3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid | C18H17NO3 | Different substituent on phenol ring | Varied biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
